Desloratadine Epoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Desloratadine is an antihistamine used to relieve the symptoms of hay fever and hives of the skin . Antihistamines work by preventing the effects of a substance called histamine, which is produced by the body. Histamine can cause itching, sneezing, runny nose, and watery eyes .

Synthesis Analysis

Desloratadine is the active descarboethoxy metabolite of loratadine . The synthesis of multicomponent crystal (MCC) of desloratadine was performed between desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique . The degradation of desloratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) .

Molecular Structure Analysis

Desloratadine is a selective H1-antihistamine which functions as an inverse agonist at the histamine H1 receptor . The superior tabletability of loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS) .

Chemical Reactions Analysis

Desloratadine shows the highest degradation in the thermal, oxidative, and basic degradation studies . The drugs’ removal by NaClO was much lower than that of the previous two methods .

Physical And Chemical Properties Analysis

Desloratadine was fully characterized using six analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .

Wissenschaftliche Forschungsanwendungen

Antihistamine Drug

Desloratadine Epoxide is a major metabolite of Loratadine, which is a new-generation antihistamine . Antihistamines are medicines used to treat allergic diseases. They have been frequently detected in the natural water environment, posing potential threats to the ecological environment and human health .

Degradation Analysis

A study has been conducted on the degradation of three common antihistamines, including Loratadine, under different oxidation methods (NaClO, UV, and UV-NaClO) . The degradation of these drugs was estimated, and the results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .

Environmental Impact

Antihistamines have been widely used to treat a variety of diseases since they entered the market in the 1940s . Given the variety of uses, antihistamines have become the largest amount of drugs used to treat allergic diseases . The degradation products of these drugs have been detected in the natural water environment, posing potential threats to the ecological environment and human health .

Toxicity Analysis

Acute toxicity tests and ultraviolet scans of the degradation products showed that the drugs were not completely mineralized, and the toxicities of the intermediates were even higher than those of the parent drugs .

Pharmaceutical Applications

Loratadine, the parent drug of Desloratadine Epoxide, has been used in the synthesis of multi-component crystalline phases with oxalic acid to overcome the problem of low solubility . These cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Loratadine .

Drug Formulation Development

The intrinsic dissolution rate of Loratadine multi-component crystalline phases is significantly higher than that of Loratadine, which makes it a promising candidate for tablet formulation development .

Eigenschaften

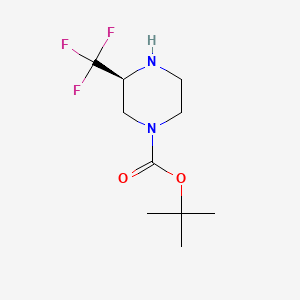

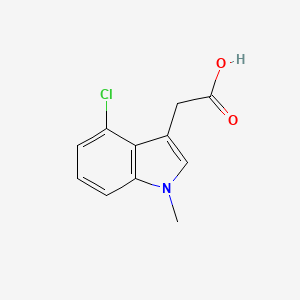

InChI |

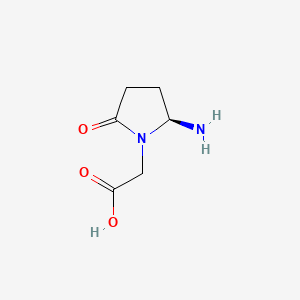

InChI=1S/C19H19ClN2O/c20-15-5-6-16-14(12-15)4-3-13-2-1-9-22-17(13)19(16)18(23-19)7-10-21-11-8-18/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVXCIKQZSGGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C3(C4=C1C=CC=N4)C5(O3)CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desloratadine Epoxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)